4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H14N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Piperidines, which include 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles, which include 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, have diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole, a component of 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, have shown promising results as antimicrobial agents. They have been tested against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer and Cytotoxic Activities
The thiazole ring is a common feature in many anticancer drugs due to its cytotoxic properties. Thiazole derivatives are being explored for their potential to act as antineoplastic agents . Research into compounds like 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride could lead to the development of novel cancer therapies with improved efficacy and reduced side effects.
Neuroprotective Properties
Neurodegenerative diseases represent a significant challenge in medical science. Thiazole compounds have been studied for their neuroprotective effects, which could be beneficial in treating conditions like Alzheimer’s and Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a valuable area of research.
Antiviral Research
Thiazole derivatives have shown activity against HIV, among other viruses . As antiretroviral agents, compounds like 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride could contribute to the ongoing fight against HIV/AIDS by providing more options for treatment regimens.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives make them suitable for the development of new pain management drugs . These properties are particularly important for chronic pain conditions, where long-term treatment can lead to adverse effects with current medications.
Agricultural Applications
In the agricultural sector, thiazole derivatives have been used to design herbicides targeting specific plant enzymes . Compounds like 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be tailored to inhibit D1 protease in plants, providing a new approach to weed control.
Antioxidant Potential
Thiazole compounds are being investigated for their antioxidant properties, which could have implications for treating oxidative stress-related diseases . The ability to neutralize free radicals makes these compounds interesting for further research in pharmacology and nutraceuticals.
Photographic Sensitizers and Industrial Applications
Thiazoles have applications in the field of photography as sensitizers due to their light-absorbing properties . Additionally, their role in rubber vulcanization and as catalysts in various chemical reactions highlights the versatility of thiazole derivatives in industrial processes.
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXHCSKIGXRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.